molecular formula C26H36N4O5 B12722458 N,N-Diethyl-N'-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate CAS No. 96860-89-8

N,N-Diethyl-N'-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate

Cat. No.: B12722458
CAS No.: 96860-89-8
M. Wt: 484.6 g/mol
InChI Key: SGRCWZZGVDOQPZ-WOVISVJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves several steps. The starting material is typically an ergoline derivative, which undergoes a series of chemical reactions to introduce the diethylurea and propylergolin moieties. The reaction conditions often involve the use of solvents like pyridine and reagents such as diethylamine . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate can be compared with other ergoline derivatives such as:

The uniqueness of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate lies in its specific receptor interactions and its potential therapeutic applications in both neurology and cardiology .

Properties

CAS No.

96860-89-8

Molecular Formula

C26H36N4O5

Molecular Weight

484.6 g/mol

IUPAC Name

3-[(6aR,9S)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid

InChI

InChI=1S/C22H32N4O.C4H4O4/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26;5-3(6)1-2-4(7)8/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18?,20+;/m0./s1

InChI Key

SGRCWZZGVDOQPZ-WOVISVJPSA-N

Isomeric SMILES

CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.